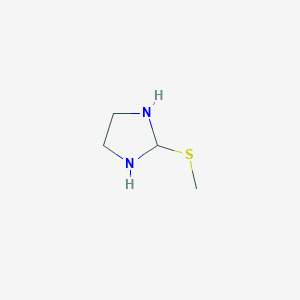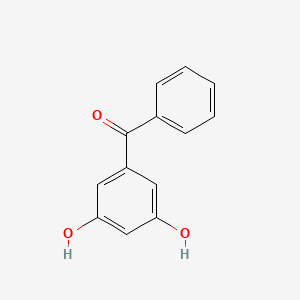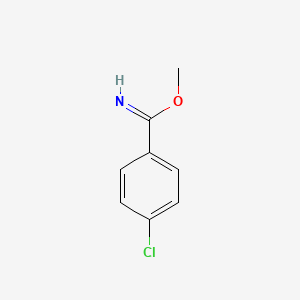![molecular formula C10H12FIN2O3 B14665241 1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 51247-12-2](/img/structure/B14665241.png)
1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of pyrimidine nucleosides. This compound is characterized by the presence of a fluorine atom and an iodomethyl group attached to an oxolane ring, which is further connected to a pyrimidine ring. The unique structure of this compound makes it of interest in various scientific research fields, including medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-methylpyrimidine-2,4(1H,3H)-dione and 2-deoxy-2-fluoro-D-ribose.
Fluorination: The fluorination of the ribose moiety is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Cyclization: The cyclization step involves the formation of the oxolane ring, which is achieved through intramolecular cyclization reactions under acidic or basic conditions.
Final Coupling: The final step involves coupling the modified ribose with the pyrimidine base under conditions that promote glycosidic bond formation.
Chemical Reactions Analysis
1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodomethyl group, leading to the formation of different oxidation states.
Hydrolysis: The glycosidic bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the oxolane ring and the release of the pyrimidine base.
Scientific Research Applications
1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Biological Research: It is used as a probe in biochemical studies to investigate the mechanisms of nucleic acid metabolism and enzyme interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of novel pharmaceuticals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and iodomethyl groups enhance the compound’s ability to interact with enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione can be compared with other nucleoside analogs such as:
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.
Zidovudine (AZT): An antiviral drug used in the treatment of HIV/AIDS.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
The unique combination of fluorine and iodomethyl groups in this compound distinguishes it from these compounds, providing it with distinct chemical and biological properties that are valuable in research and potential therapeutic applications.
Properties
CAS No. |
51247-12-2 |
|---|---|
Molecular Formula |
C10H12FIN2O3 |
Molecular Weight |
354.12 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FIN2O3/c1-5-4-14(10(16)13-9(5)15)8-2-6(11)7(3-12)17-8/h4,6-8H,2-3H2,1H3,(H,13,15,16)/t6-,7+,8+/m0/s1 |
InChI Key |
NFVROOJBDFPBRE-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CI)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CI)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


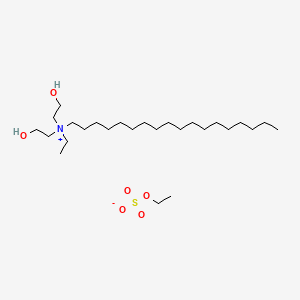
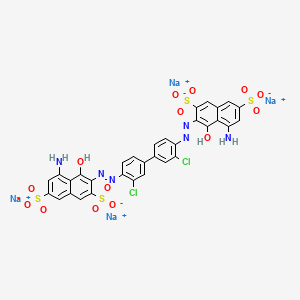
![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
methanone](/img/structure/B14665175.png)
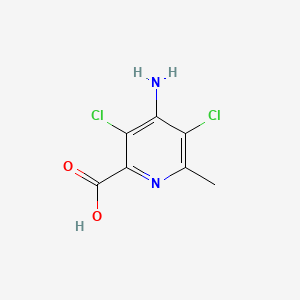


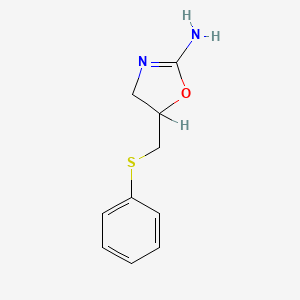

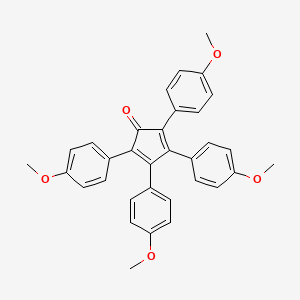
![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
